Duraspiron
Overview
Description
Molecular Structure Analysis
Duraspiron has a molecular formula of C24H32O4S and a molecular weight of 416.6 g/mol . Its IUPAC name is S-(10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-yl) ethanethioate . The structure of Duraspiron is complex, involving multiple rings and functional groups .Scientific Research Applications
Drug Utilization Study of Gastroprotective Agents in Medicine and Surgery Wards of a Tertiary Care Teaching Hospital :
- This study emphasizes the importance of evaluating whether drug treatment, particularly with gastroprotective agents like proton pump inhibitors, antacids, and histamine 2A receptor antagonists (H2RAs), is rational. It highlights the need for healthcare providers to be aware of the appropriate use of these agents to minimize irrational prescriptions and reduce polypharmacy (Koyani et al., 2023).
Drug Utilization Research Methods and Applications
:
- This paper discusses Drug Utilization Research (DUR) as an eclectic scientific discipline, integrating descriptive and analytical methods for understanding and evaluating the prescribing, dispensing, and consumption of medicines. It's closely related to fields like health outcomes research and pharmacovigilance, which could be relevant to the application and study of Duraspiron (Elseviers et al., 2016).
Endoscopic evacuation of Durasphere :
- Although not directly related to "Duraspiron," this paper discusses Durasphere, a urethral bulking agent used to treat stress urinary incontinence. It's an example of how specific agents are used in medical treatment and might offer insight into how Duraspiron could be applied in a healthcare context if it has similar properties or uses (Hartanto et al., 2003).
A new injectable agent for the treatment of GERD results of the Durasphere pilot trial
:
- This study on Durasphere, another compound, may provide insights into how Duraspiron could be studied or applied, especially if it's used for similar gastrointestinal conditions. It focuses on the long-term safety and effectiveness of Durasphere as a new injectable bulking agent in treating mild-moderate GERD (Ganz et al., 2009).
Mechanism of Action
Safety and Hazards
Duraspiron is used mainly in the treatment of refractory edema in patients with congestive heart failure, nephrotic syndrome, or hepatic cirrhosis. Its effects on the endocrine system are utilized in the treatments of hirsutism and acne but they can lead to adverse effects . For more detailed safety and hazard information, it is recommended to refer to the drug’s safety data sheet or other authoritative sources .
properties
IUPAC Name |
S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl) ethanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSZDCAJNLERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Duraspiron |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.